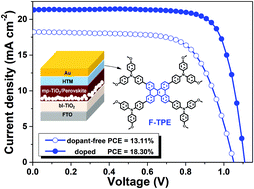Fused tetraphenylethylene–triphenylamine as an efficient hole transporting material in perovskite solar cells†
Chemical Communications Pub Date: 2020-02-03 DOI: 10.1039/C9CC09901H
Abstract
A fused tetraphenylethylene-based hole transporting material shows higher power conversion efficiency and better stability compared with its non-fused counterpart, and the former molecule even outperforms the conventional spiro-OMeTAD.

Recommended Literature
- [1] Bronze, silver and gold: functionalized group 11 organotin sulfide clusters†
- [2] Beyond technology: a program for promoting urine-diverting dry toilets in rural areas to support sustainability†
- [3] Building microsphere–nanosheet structures in N-doped carbon to improve its performance in the oxygen reduction reaction and vanadium redox flow batteries†
- [4] B-terminated (111) polar surfaces of BP and BAs: promising metal-free electrocatalysts with large reaction regions for nitrogen fixation†
- [5] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [6] Capsaicin presynaptically inhibits glutamate release through the activation of TRPV1 and calcineurin in the hippocampus of rats
- [7] Bonds or not bonds? Pancake bonding in 1,2,3,5-dithiadiazolyl and 1,2,3,5-diselenadiazolyl radical dimers and their derivatives†
- [8] Characterising soft matter using machine learning
- [9] Cetyltrimethylammonium bromide intercalated graphene/polypyrrole nanowire composites for high performance supercapacitor electrode†
- [10] BSA–MnO2–SAL multifunctional nanoparticle-mediated M1 macrophages polarization for glioblastoma therapy

Journal Name:Chemical Communications
research_products
-
CAS no.: 849354-84-3









